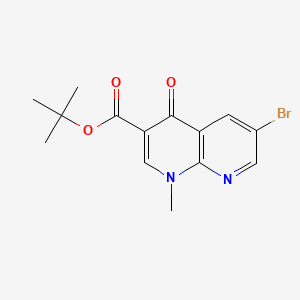

tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Properties

Molecular Formula |

C14H15BrN2O3 |

|---|---|

Molecular Weight |

339.18 g/mol |

IUPAC Name |

tert-butyl 6-bromo-1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(19)10-7-17(4)12-9(11(10)18)5-8(15)6-16-12/h5-7H,1-4H3 |

InChI Key |

RGQXGOZHDKJZJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(C2=C(C1=O)C=C(C=N2)Br)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic reactions starting from commercially available or easily synthesized naphthyridine precursors. The key steps include:

-

- 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine (core heterocycle with bromine substituent)

- tert-Butyl chloroformate (for esterification to introduce the tert-butyl ester group)

-

- Esterification is generally performed under basic conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct and drive the reaction forward.

- Solvents like dichloromethane or tetrahydrofuran (THF) are commonly employed to dissolve reactants and facilitate the reaction.

-

- The crude product is purified by column chromatography, often using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) to isolate the pure tert-butyl ester derivative.

Detailed Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine | Bromine in glacial acetic acid, sodium acetate base, reflux 30 min | Regioselective bromination at position 6 |

| 2 | Esterification of 6-bromo-1-methyl-4-oxo-naphthyridine-3-carboxylic acid | tert-Butyl chloroformate, triethylamine, room temp, 2-4 hours | Formation of tert-butyl ester at position 3 |

| 3 | Purification | Column chromatography (silica gel) | Removes unreacted starting materials and byproducts |

Alternative and Industrial Methods

- Industrial synthesis optimizes the above route for scale-up, focusing on minimizing reaction times, maximizing yields, and reducing solvent waste.

- Protection/deprotection strategies may be employed to avoid side reactions during bromination or esterification steps.

- Use of catalytic bases or phase-transfer catalysts can enhance reaction efficiency.

Analytical Techniques for Characterization

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirm regiochemistry and functional groups | Identification of bromine substitution at C6, tert-butyl ester signals, methyl group at N1 |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at 339.19 g/mol consistent with formula C14H15BrN2O3 |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | >95% purity typical after chromatography |

| Infrared Spectroscopy (IR) | Functional group confirmation | Carbonyl stretch (~1700 cm⁻¹), ester C–O bands |

Chemical Reaction Analysis Related to Preparation

The bromine substituent at position 6 is crucial for further functionalization. Its electron-withdrawing nature facilitates electrophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl ester group stabilizes the molecule and improves solubility, facilitating purification and handling.

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bromination | Bromine, sodium acetate, reflux | Selective bromination at C6 position |

| Esterification | tert-Butyl chloroformate, triethylamine | Formation of tert-butyl ester at C3 carboxylate |

| Cross-coupling (post-synthesis) | Palladium catalysts, boronic acids | Functionalization of bromine substituent |

Research Findings and Data Summary

Reaction Yields and Conditions

| Step | Yield (%) | Temperature (°C) | Time (hours) | Solvent | Notes |

|---|---|---|---|---|---|

| Bromination | 85-90 | 80-100 (reflux) | 0.5 | Glacial acetic acid | High regioselectivity |

| Esterification | 75-85 | 20-25 (room temp) | 2-4 | Dichloromethane/THF | Requires base (triethylamine) |

| Purification (Chromatography) | N/A | Ambient | N/A | Hexane/ethyl acetate | >95% purity achieved |

Comparative Analysis with Related Compounds

| Feature | This compound | Analogous Naphthyridine Derivatives (e.g., ethyl esters) |

|---|---|---|

| Core Heterocycle | 1,8-Naphthyridine | Similar |

| Ester Group | tert-Butyl ester | Ethyl or n-butyl esters |

| Bromine Position | Position 6 | Variable |

| Solubility | Higher due to bulky tert-butyl group | Lower |

| Thermal Stability | Moderate melting point | Varies; ethyl esters often have higher melting points |

| Reactivity | Enhanced electrophilicity at bromine site | Similar but may differ due to ester group size |

Chemical Reactions Analysis

tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Reduction Reactions: The carbonyl group in the naphthyridine core can be reduced to form corresponding alcohols under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized products.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols.

Scientific Research Applications

tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Key Observations:

Core Heterocycle Differences: The target compound’s 1,8-naphthyridine core contrasts with the spirocyclic benzoxazine-piperidine system and the thiophene moiety in other analogs. These differences influence electronic properties and biological target specificity.

Functional Group Impact: The tert-butyl ester in the target compound improves solubility in organic solvents compared to the carboxamide group in compound 67 . The bromine atom in the target compound and its spirocyclic analog enables Suzuki-Miyaura cross-coupling, whereas the thiophene-based bromine in C₁₀H₁₄BrNO₂S facilitates electrophilic substitutions .

Thermal Stability :

- The spirocyclic analog exhibits a high melting point (226–227°C), likely due to restricted conformational flexibility, whereas tert-butyl esters (e.g., tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate) melt at lower temperatures (50.5–52.5°C) .

Biological Activity

tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C14H15BrN2O3

- Molar Mass : 339.19 g/mol

- CAS Number : 2767425-52-3

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The presence of the bromine atom and the carbonyl group enhances its reactivity and binding affinity to biological targets, potentially inhibiting key enzymes or disrupting cellular processes.

Antiviral Activity

Recent studies have indicated that compounds structurally related to tert-butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine demonstrate significant antiviral properties. For instance, research on similar naphthyridine derivatives has shown promising results against HIV-1 integrase, with some compounds exhibiting inhibitory concentrations (IC50) in the low micromolar range .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies indicating that naphthyridine derivatives can inhibit cancer cell proliferation. Specifically, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

- Methodological Answer : A common approach involves bromination of the parent naphthyridine derivative. For example, bromine in glacial acetic acid with sodium acetate as a base can introduce bromine at the 6-position of the naphthyridine core. Reaction conditions (e.g., reflux for 30 minutes) and stoichiometric ratios (e.g., excess bromine) are critical for regioselectivity and yield optimization . Pre-functionalization of the tert-butyl ester and methyl groups at positions 1 and 3 may require protection/deprotection strategies to avoid side reactions during bromination .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for structurally similar naphthyridine derivatives highlight acute toxicity risks (e.g., skin/eye irritation, respiratory sensitization). Researchers should:

- Use fume hoods and personal protective equipment (PPE) to minimize inhalation and dermal exposure.

- Implement emergency procedures for spills (e.g., absorb with inert material, avoid dust generation) and exposure (e.g., rinse skin/eyes with water for ≥15 minutes) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry, particularly the bromine substitution at position 6 and ester/ketone functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC purity checks ensure minimal byproducts from bromination or ester hydrolysis .

Q. How does the bromine substituent influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The electron-withdrawing bromine at position 6 enhances electrophilic character at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the tert-butyl group may limit accessibility to the 3-carboxylate moiety, necessitating tailored catalysts or solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination yield while minimizing side products?

- Methodological Answer : Kinetic studies suggest that controlling bromine stoichiometry (1.5–2.0 equivalents) and using acetic acid as a solvent reduces di-bromination byproducts. Temperature modulation (e.g., 60–80°C vs. reflux) and post-reaction quenching with sodium bisulfite improve selectivity . Comparative TLC or in-situ monitoring (e.g., Raman spectroscopy) can track reaction progress .

Q. What strategies enable selective functionalization of the bromine site via palladium-catalyzed cross-coupling?

- Methodological Answer : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with formic acid derivatives as CO surrogates facilitate reductive coupling. For example, coupling with arylboronic acids under microwave irradiation (100–120°C, 1–2 hours) achieves >80% conversion. Ligand screening (e.g., XPhos vs. SPhos) and base selection (K₂CO₃ vs. Cs₂CO₃) are critical for steric control .

Q. How does the tert-butyl ester group affect the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyl ester enhances hydrolytic stability compared to methyl/ethyl esters, but prolonged exposure to strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH in THF/H₂O) can cleave the ester. Stability assays (e.g., pH-dependent degradation studies via HPLC) are recommended before designing reaction workflows .

Q. How can contradictory literature data on reaction yields for analogous naphthyridines be resolved?

- Methodological Answer : Discrepancies often arise from differences in substrate purity, solvent drying methods, or catalyst activation. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagent grades) are essential. Meta-analyses of reported procedures (e.g., bromination in acetic acid vs. DMF) can identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.